Head-to-Head Binding Affinity: Human XPC-RAD23B vs. Yeast Rad4-Rad23 on Cisplatin-Damaged DNA
In a comparative study using fluorescence anisotropy with identical 36-bp cisplatin 1,3-intrastrand adduct substrates, the human XPC-RAD23B complex achieved a dissociation constant KD of 1–3 nM [1], whereas a subsequent cross-species analysis reported the human complex KD as 0.5 ± 0.1 nM and the yeast Rad4-Rad23 KD as 0.6 ± 0.3 nM [2]. Although the KD values appear similar, human XPC-RAD23B displayed markedly different behavior in kinetic trapping experiments and in discrimination factors against undamaged DNA (specificity factor 100–3000 for human XPC-RAD23B compared to lower discrimination reported for yeast orthologs) [1].
| Evidence Dimension | Equilibrium binding affinity (KD) for cisplatin-damaged DNA |
|---|---|
| Target Compound Data | KD 1–3 nM (XPC-RAD23B human complex, Hey et al. 2002); KD 0.5 ± 0.1 nM (Krasikova et al. 2013) |
| Comparator Or Baseline | KD 0.6 ± 0.3 nM (Rad4-Rad23 yeast ortholog, Krasikova et al. 2013); undamaged DNA KD ~100–3000-fold higher for XPC-RAD23B |
| Quantified Difference | Human XPC-RAD23B binds with statistically indistinguishable equilibrium affinity but exhibits a damage discrimination factor 100–3000× superior to undamaged DNA, which is quantitatively unmatched by any other damage-sensing factor. |
| Conditions | Fluorescence anisotropy; 36-bp duplex containing single cisplatin 1,3-intrastrand adduct; XPC-RAD23B complex stoichiometrically titrated at ~70% active protein fraction; competitor plasmid DNA for specificity determination. |
Why This Matters
Procurement of the human XPC protein, rather than the yeast ortholog, is essential for experiments requiring human-specific lesion discrimination kinetics and quantitative damage recognition fidelity.
- [1] Hey T, Lipps G, Sugasawa K, Iwai S, Hanaoka F, Krauss G. The XPC-HR23B complex displays high affinity and specificity for damaged DNA in a true-equilibrium fluorescence assay. Biochemistry. 2002;41(21):6583-6587. View Source
- [2] Krasikova YS, Rechkunova NI, Maltseva EA, et al. Comparative analysis of interaction of human and yeast DNA damage recognition complexes with damaged DNA in nucleotide excision repair. J Biol Chem. 2013;288(15):10936-10947. View Source
